Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a trifluoromethyl group at position 4, a methyl ester at position 2, and a 4-methylbenzenesulfonyloxy (tosyloxy) group at position 4. Its molecular formula is C₁₈H₁₄F₃NO₅S₂, with a molecular weight of 453.43 g/mol.
Properties
IUPAC Name |
methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c1-9-3-5-10(6-4-9)28(23,24)26-14-8-12(17(18,19)20)11-7-13(16(22)25-2)27-15(11)21-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDXTGARNIXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=C(S3)C(=O)OC)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactionsThe methylbenzenesulfonyl group is then added via a sulfonylation reaction, and the final step involves esterification to introduce the methoxycarbonyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group and the sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl or sulfonyl groups .
Scientific Research Applications
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Functional Group Impact: The tosyloxy group in the target compound distinguishes it from analogs with amino (e.g., CID 4646357) or carboxamide (e.g., ) substituents. Tosyloxy is a superior leaving group, making the compound reactive in SN2 reactions, whereas amino/carboxamide groups favor hydrogen bonding in drug-receptor interactions . Trifluoromethyl (CF₃) is conserved across all analogs, contributing to metabolic stability and electron-withdrawing effects, which enhance aromatic electrophilic substitution resistance .
Pharmacological Potential: The calcium antagonist CAS 120056-57-7 () demonstrates that thieno[2,3-b]pyridines with lipophilic substituents (e.g., isobutyl, nitrophenyl) exhibit potent bioactivity. The target compound’s tosyloxy group may limit direct pharmacological use but positions it as a precursor for active metabolites .
Synthetic Utility: The target compound’s discontinued status () contrasts with the commercial availability of ethyl ester derivatives (e.g., CID 1230377), suggesting synthetic challenges in scaling up tosyl-containing intermediates . Amino-substituted analogs (e.g., CID 4646357) are more commonly utilized in medicinal chemistry due to their versatility in forming hydrogen bonds and salt bridges .
Table 2: Physicochemical Properties
| Property | Target Compound | CID 4646357 | CAS 120056-57-7 |
|---|---|---|---|
| Molecular Weight | 453.43 g/mol | 360.33 g/mol | 393.47 g/mol |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Solubility (Water) | Low | Moderate | Low |
| Key Reactivity | Tosyloxy (SN2) | Amino (nucleophilic) | Nitrophenyl (electron-deficient) |
Biological Activity
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with several functional groups that enhance its biological properties. The presence of the trifluoromethyl group and the sulfonyl moiety contribute to its lipophilicity and potential interactions with biological targets.
1. Anticancer Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the activity of key kinases involved in cancer progression, such as IκB kinase (IKK), which plays a critical role in the NF-κB signaling pathway associated with inflammation and cancer development .
Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Target | Mechanism | Reference |
|---|---|---|---|
| This compound | IKK | Inhibition of NF-κB activation | |
| Other Thieno Derivatives | RET Kinase | Inhibition of cell proliferation |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients. This suggests a potential application in treating inflammatory diseases .
3. Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have shown promising antimicrobial activity against various pathogens. The structural characteristics of these compounds allow them to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies
A notable case study involved the administration of thieno[2,3-b]pyridine derivatives in a clinical setting for cancer therapy. Patients demonstrated significant tumor reduction following treatment with compounds exhibiting similar structural features to this compound. The results highlighted the compound's potential as a lead structure for developing new anticancer agents.
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting key kinases such as IKK and RET, the compound disrupts signaling pathways critical for cell survival and proliferation.
- Cytokine Modulation : The ability to modulate cytokine levels indicates a mechanism that could be exploited for therapeutic interventions in inflammatory conditions.
- Membrane Disruption : Its antimicrobial properties may arise from disrupting microbial membranes or interfering with metabolic pathways.
Q & A
Q. What are the established synthetic routes for Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, and how is its structural integrity confirmed?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[2,3-b]pyridine core. Key steps include sulfonylation using 4-methylbenzenesulfonyl chloride and esterification of the carboxylate group. Intermediate purification via column chromatography (e.g., silica gel) is critical. Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous assignment of crystal packing and bond geometries, as demonstrated in analogous thienopyridine derivatives .
Q. What analytical techniques are essential for assessing the purity of this compound in academic research?
- Methodological Answer : Purity is assessed using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products.
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethyl and sulfonate groups on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic Potential Surfaces : To visualize electron-deficient regions influenced by the trifluoromethyl group.
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.
- Transition State Analysis : For sulfonate group participation in SN2 or elimination pathways.
Compare computational results with experimental kinetics (e.g., Hammett plots) to validate hypotheses .
Q. What experimental design strategies resolve contradictions in reaction yields under varying catalytic conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (catalyst loading, temperature, solvent polarity). Use:
- Response Surface Methodology (RSM) : To optimize yield and identify interaction effects.
- Control Experiments : Probe side reactions (e.g., hydrolysis of the sulfonate ester) via F NMR monitoring.
- Statistical Analysis : ANOVA to distinguish significant variables and mitigate batch-to-batch variability .
Q. How does steric hindrance from the 4-methylbenzenesulfonyl group influence regioselectivity in subsequent derivatization reactions?
- Methodological Answer : Conduct competitive reactions with nucleophiles (e.g., amines, thiols) under controlled conditions:
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy.
- Isotopic Labeling : O tracing in sulfonate groups to track bond cleavage.
- Crystallographic Data : Compare pre- and post-reaction structures to map steric effects, as seen in analogous sulfonylated heterocycles .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., IR) for this compound?
- Methodological Answer : Potential causes include crystal packing effects or solvent interactions. Resolve via:
- Solid-State vs. Solution Spectra : Compare IR in KBr pellets (solid) and DMSO solution.
- DFT Frequency Calculations : Include implicit solvent models (e.g., PCM) for solution-phase comparisons.
- Dynamic NMR : Assess conformational flexibility affecting peak splitting .
Application-Oriented Research
Q. What biological or material science applications are hypothesized for this compound, based on its structural analogs?
- Methodological Answer : Analogous thienopyridines exhibit:
- Antimicrobial Activity : Screen against Gram-positive bacteria (MIC assays).
- Organic Electronics : Evaluate charge transport properties via cyclic voltammetry (HOMO-LUMO levels).
- Pesticide Development : Test herbicidal activity using Arabidopsis thaliana models, referencing sulfonylurea-like motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
